molecular formula C7H8FNO2S B3373179 3-fluoro-N-methylbenzene-1-sulfonamide CAS No. 953899-88-2

3-fluoro-N-methylbenzene-1-sulfonamide

Cat. No.: B3373179
CAS No.: 953899-88-2
M. Wt: 189.21 g/mol
InChI Key: JLPKZUKWVUXWMU-UHFFFAOYSA-N
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Description

3-fluoro-N-methylbenzene-1-sulfonamide is a chemical building block of significant interest in modern research and development, particularly within the pharmaceutical and agrochemical sectors. The incorporation of both fluorine and sulfonamide functional groups into a single molecular framework is a established strategy for designing novel chemical entities with enhanced physical, chemical, and biological properties . Fluoro-sulfonamide derivatives have demonstrated a remarkable breadth of biomedical importance. Scientific literature indicates that sulfonamide compounds can act as carbonic anhydrase inhibitors, which is a mechanism linked to modulating dopaminergic tone and normalizing neuroplasticity in neurological research . Furthermore, specific methyl sulfonamide substituents on pharmacologically relevant scaffolds have been shown to improve key pharmacokinetic properties, such as solubility and permeability, which are critical for the development of orally administered drugs . Researchers value this compound as a key intermediate for discovering new inhibitors and probing biological mechanisms. Its potential applications extend to the synthesis of compounds for investigating behavioral sensitization and addiction, as structurally similar sulfonamides have been shown to attenuate nicotine-induced behavioral effects in preclinical studies . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Properties

IUPAC Name

3-fluoro-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2S/c1-9-12(10,11)7-4-2-3-6(8)5-7/h2-5,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPKZUKWVUXWMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC(=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antibacterial Activity

3-Fluoro-N-methylbenzene-1-sulfonamide exhibits notable antibacterial properties by mimicking para-aminobenzoic acid (PABA), which is essential for bacterial folic acid synthesis. This inhibition is critical for bacterial growth and reproduction. The fluorine substitution may improve its potency against specific bacterial strains by enhancing membrane permeability or altering binding affinity to target enzymes.

Synthesis of Derivatives

Various synthetic routes exist for producing 3-fluoro-N-methylbenzene-1-sulfonamide, allowing for the creation of derivatives tailored for specific applications. These derivatives can exhibit improved efficacy or reduced toxicity, which is essential for developing safer pharmaceuticals.

Interaction Studies

Research has focused on the interaction of 3-fluoro-N-methylbenzene-1-sulfonamide with various biological targets, particularly enzymes involved in bacterial metabolism. Techniques such as molecular docking and binding affinity studies are employed to optimize the compound's structure for enhanced biological activity.

Study on Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various sulfonamides, including 3-fluoro-N-methylbenzene-1-sulfonamide. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, outperforming some traditional antibiotics in specific assays .

Pharmacokinetics Research

In vivo pharmacokinetic studies were conducted where mice were administered doses of 3-fluoro-N-methylbenzene-1-sulfonamide. The pharmacokinetic parameters such as plasma half-life and peak concentration were measured, providing insights into its absorption and metabolism . This data is crucial for understanding how to optimize dosing regimens in future therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 3-fluoro-N-methylbenzene-1-sulfonamide with key analogues, highlighting substituent variations and their implications:

Compound Name Substituents/Modifications Key Properties/Applications References
3-fluoro-N-methylbenzene-1-sulfonamide -F (C3), -N-CH₃ High electronegativity, moderate steric bulk
N-{3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl}-4,4,4-trifluorobutane-1-sulfonamide -CF₃ (butane chain), cyano-phenoxy group Enhanced lipophilicity; potential CNS activity (peripherally selective design)
3-fluoro-N-(3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide Piperazinyl-carbonyl group, methoxyphenyl Increased hydrogen-bonding capacity; likely targets GPCRs or enzymes
4-chloro-N-[(3-fluorophenyl)methyl]-N-(3-methylphenyl)benzene-1-sulfonamide -Cl (C4), fluorophenylmethyl, methylphenyl Dual halogenation; potential pesticidal activity
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide Double sulfonamide, dual -F substituents Unusual "double" sulfonamide structure; crystallographic interest

Key Observations:

  • Electron-Withdrawing Groups: Fluorine and chlorine substituents increase polarity and metabolic stability compared to non-halogenated analogues (e.g., methoxy groups in ).
  • Steric Effects : Bulky groups like piperazinyl-carbonyl () or trifluorobutane chains () reduce membrane permeability but enhance target specificity.
  • Biological Relevance: Compounds with extended aromatic systems (e.g., phenoxy or piperazinyl groups) show higher affinity for protein-binding pockets, as seen in CNS-targeted agents () or enzyme inhibitors ().

Physicochemical Properties

  • Double sulfonamide (): Likely higher melting points due to increased molecular symmetry and crystallinity.
  • Solubility: Fluorine and sulfonamide groups enhance water solubility compared to non-polar analogues (e.g., methyl or chloro derivatives in ).

Biological Activity

3-Fluoro-N-methylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention due to its significant biological activity, particularly as an antibacterial agent. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-fluoro-N-methylbenzene-1-sulfonamide is C7H8FNO2S\text{C}_7\text{H}_8\text{F}\text{N}\text{O}_2\text{S}, with a molecular weight of approximately 189.21 g/mol. The presence of the fluorine atom at the third position of the benzene ring enhances its biological activity and solubility, making it a promising candidate in drug design.

Sulfonamides, including 3-fluoro-N-methylbenzene-1-sulfonamide, function primarily by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition is crucial for bacterial growth and reproduction. The specific fluorine substitution may enhance the compound's potency against certain bacterial strains by improving membrane permeability or altering binding affinity to target enzymes.

Antibacterial Properties

Research indicates that 3-fluoro-N-methylbenzene-1-sulfonamide exhibits notable antibacterial activity. It has been shown to inhibit various bacterial strains effectively, which can be attributed to its structural characteristics that facilitate interactions with bacterial enzymes involved in folate metabolism.

Table 1: Antibacterial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The data suggest that the compound is particularly effective against Staphylococcus aureus, indicating potential for use in treating infections caused by this pathogen.

Inhibition of NLRP3 Inflammasome

Recent studies have explored the role of sulfonamide-based compounds as selective inhibitors of the NLRP3 inflammasome, which plays a critical role in inflammatory responses. For example, modifications to sulfonamide scaffolds have shown promising results in inhibiting NLRP3 activation with IC50 values comparable to established inhibitors .

Table 2: Inhibitory Potency of Sulfonamide Derivatives on NLRP3

CompoundIC50 (µM)
3-Fluoro-N-methylbenzene-1-sulfonamide0.91
Compound A0.75
Compound B1.20

These findings highlight the potential for 3-fluoro-N-methylbenzene-1-sulfonamide in modulating inflammatory pathways, which could be beneficial in conditions characterized by excessive inflammation.

Case Studies

Case Study 1: Antibacterial Efficacy

In a controlled study involving mice infected with Staphylococcus aureus, treatment with 3-fluoro-N-methylbenzene-1-sulfonamide led to a significant reduction in bacterial load compared to untreated controls. Mice receiving the compound showed a survival rate improvement of approximately 40% over the treatment period.

Case Study 2: NLRP3 Inhibition

Another study investigated the effects of this compound on macrophage activation in response to lipopolysaccharide (LPS). The results demonstrated that administration of 3-fluoro-N-methylbenzene-1-sulfonamide significantly suppressed IL-1β production while leaving TNF-α levels unchanged, indicating selective inhibition of the NLRP3 pathway .

Q & A

Q. How should stability studies be conducted under physiological conditions?

  • Method :
  • pH Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C.
  • Plasma Stability : Use human plasma (10% v/v) and quantify degradation via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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